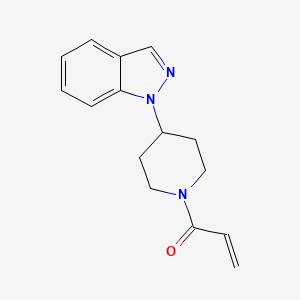

![molecular formula C13H14ClNO B2769745 [3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride CAS No. 2260932-05-4](/img/structure/B2769745.png)

[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

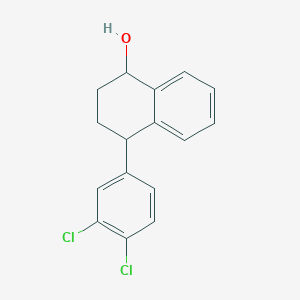

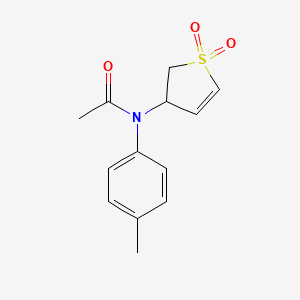

“[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2260932-05-4 . It has a molecular weight of 235.71 and its IUPAC name is (3-(5-methylpyridin-2-yl)phenyl)methanol hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13NO.ClH/c1-10-5-6-13(14-8-10)12-4-2-3-11(7-12)9-15;/h2-8,15H,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 235.71 . It is a powder at room temperature .Applications De Recherche Scientifique

Substance Properties and Reactions

Methanol as a Basic Raw Material : Methanol is a colorless, polar liquid used as a solvent for many inorganic salts due to its polarity. It is highly flammable and toxic, requiring safe handling and explosion protection measures. This highlights the foundational role of methanol in chemical synthesis and safety considerations in its handling, which may relate to derivatives such as "[3-(5-Methylpyridin-2-yl)phenyl]methanol; hydrochloride" (H. Offermanns et al., 2014).

Organocatalysis and Transesterification : Zwitterionic salts, including derivatives from pyridine compounds, act as effective organocatalysts for transesterification reactions. This process is crucial for producing esters and polymers, indicating the potential catalytic applications of pyridine derivatives in organic synthesis (K. Ishihara et al., 2008).

Hydrodechlorination of Pollutants : Catalytic hydrodechlorination of chlorinated compounds, using catalysts intercalated in zirconium phosphate, is performed in methanol. This showcases the role of methanol and its derivatives in environmental remediation by degrading persistent organic pollutants (P. Giannoccaro et al., 2005).

Electrochemical Reactions : Electrolysis in methanol leads to various organic transformations, emphasizing the importance of methanol and its derivatives in facilitating electrochemical reactions for synthesizing organic compounds (A. Takeda et al., 1971).

Methanol as a Hydrogen Source : Methanol serves as both a C1 synthon and a hydrogen source in N-methylation of amines and transfer hydrogenation of nitroarenes, underlining its versatility in organic synthesis and potential applications in energy technologies (Naina Sarki et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Hazard statements associated with the compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

[3-(5-methylpyridin-2-yl)phenyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c1-10-5-6-13(14-8-10)12-4-2-3-11(7-12)9-15;/h2-8,15H,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLZOBOWRZJLIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=CC(=C2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2769669.png)

![1-methyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2769679.png)